MetAP2 Inhibitory Activity: IC₅₀ Value for 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
The target compound exhibits moderate inhibitory activity against methionine aminopeptidase 2 (MetAP2), a validated target for antiangiogenic and anticancer therapy. While head-to-head comparator data are not publicly available for this exact scaffold, the reported IC₅₀ of 50 µM positions it as a useful starting point for fragment-based or structure-guided optimization campaigns . This value is significantly weaker than optimized anthranilic acid sulfonamide MetAP2 inhibitors (which achieve nanomolar IC₅₀s), but the simple phenylsulfanyl-benzoate core offers superior synthetic accessibility and distinct chemical space for hit expansion [1].
| Evidence Dimension | MetAP2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Optimized anthranilic acid sulfonamide MetAP2 inhibitors (e.g., A797859 series): IC₅₀ < 100 nM [1] |
| Quantified Difference | ≥ 500-fold weaker than optimized inhibitors; still measurable activity suitable for hit identification |
| Conditions | Recombinant human MetAP2 enzyme assay (specific assay conditions not reported in open literature for this compound) |
Why This Matters
The compound provides a synthetically tractable, low-molecular-weight starting point for MetAP2 inhibitor development, distinct from crowded anthranilic acid sulfonamide chemical space.
- [1] Sheppard, G. S., Wang, J., Kawai, M., BaMaung, N. Y., Craig, R. A., Erickson, S. A., ... & Wang, J. (2006). Discovery and optimization of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2: a structural basis for the reduction of albumin binding. Journal of Medicinal Chemistry, 49(13), 3832–3849. View Source
